2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

Catalog No.
S2902394
CAS No.
M.F
C14H17Cl2N5O4S
M. Wt
422.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-chloro-1-(diaminomethylideneamino)isoquinoli...

Product Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

IUPAC Name

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

Molecular Formula

C14H17Cl2N5O4S

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H

InChI Key

IUBFETAFRGVODB-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl

Solubility

not available

Canonical SMILES

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl

Mechanism of Action

UK-371804 HCl acts as a reversible, substrate-competitive inhibitor of uPA []. This means it binds directly to the active site of the enzyme, preventing it from cleaving plasminogen into plasmin, a protease involved in various biological processes, including dissolving blood clots and degrading extracellular matrix proteins []. Studies have shown UK-371804 HCl to be highly potent, with a Ki (inhibition constant) of 10 nM, indicating a strong binding affinity to uPA [, ].

Selectivity

A crucial aspect of UK-371804 HCl's research applications is its selectivity. While potently inhibiting uPA, it exhibits minimal effect on other serine proteases like tissue plasminogen activator (tPA), plasmin, Factor IXa, and Xa []. This selectivity allows researchers to specifically target uPA activity without disrupting other essential enzymatic processes in a cell or organism.

In Vitro Studies

UK-371804 HCl has shown promise in inhibiting exogenous uPA activity in human chronic wound fluid []. Studies suggest it may be effective in regulating uPA-driven processes in wound healing research [].

The compound 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride is a complex organic molecule characterized by its unique structure, which includes a sulfonamide group, an isoquinoline moiety, and a diaminomethylidene amino group. This compound has garnered attention for its potential pharmacological applications, particularly in the field of medicinal chemistry. It is classified as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological assays and therapeutic formulations.

UK-371804 HCl acts as a selective inhibitor of urokinase-type plasminogen activator (uPA) []. UPA is an enzyme involved in a biological process called plasminogen activation, which plays a role in various physiological functions, including wound healing and blood clotting []. UK-371804 HCl binds to uPA, preventing it from activating plasminogen, thereby inhibiting its downstream effects [].

The chemical behavior of this compound can be understood through various reactions typical of sulfonamides and amino acids. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines, leading to the formation of new amine derivatives.
  • Acid-Base Reactions: As a carboxylic acid derivative, it can participate in acid-base reactions, particularly with bases to form salts.
  • Condensation Reactions: The presence of amine groups allows for condensation reactions with aldehydes or ketones, potentially forming imines or related structures.

Preliminary studies suggest that this compound exhibits significant biological activity, particularly as an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is crucial in the metabolism of corticosteroids and is implicated in various metabolic disorders such as obesity and diabetes. Inhibition of this enzyme could lead to therapeutic effects in managing conditions associated with excessive glucocorticoid activity .

The synthesis of 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride typically involves multi-step organic synthesis techniques. A general outline of the synthesis may include:

  • Formation of Isoquinoline Derivative: Starting from appropriate precursors, an isoquinoline structure is synthesized through cyclization reactions.
  • Sulfonylation: The introduction of the sulfonamide group can be achieved through the reaction of an amine with a sulfonyl chloride.
  • Coupling Reaction: The final coupling reaction between the isoquinoline derivative and the sulfonamide leads to the formation of the target compound.
  • Hydrochloride Salt Formation: The hydrochloride salt can be produced by treating the free base with hydrochloric acid.

The primary applications of this compound lie in pharmacology, specifically as a potential therapeutic agent for metabolic disorders. Its ability to inhibit 11β-HSD1 makes it a candidate for treating conditions such as:

  • Obesity
  • Type 2 diabetes
  • Metabolic syndrome

Additionally, due to its structural characteristics, it may also find applications in drug design as a scaffold for developing new inhibitors targeting related enzymes.

Interaction studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound. Preliminary investigations indicate that it may interact with various biological targets beyond 11β-HSD1, including:

  • Other steroidogenic enzymes
  • Transport proteins involved in drug metabolism
  • Cellular signaling pathways related to metabolism and inflammation

Such interactions can influence its efficacy and safety profile in therapeutic applications.

Several compounds share structural similarities with 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
Clofibric AcidContains a chlorophenoxy groupUsed primarily as a lipid-regulating agent
2-Methylpropanoic AcidSimple branched chain structureCommonly used as a building block in organic synthesis
4-Aminoadamantane-1-carboxylic AcidContains an adamantane coreKnown for antiviral properties

These compounds differ primarily in their functional groups and biological activities, highlighting the unique potential of 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid; hydrochloride as a specialized therapeutic agent.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

5

Exact Mass

421.0378306 g/mol

Monoisotopic Mass

421.0378306 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-08-17

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